molecular formula C16H16N8O B560069 Cc-115 CAS No. 1228013-15-7

Cc-115

货号 B560069
CAS 编号: 1228013-15-7
分子量: 336.4
InChI 键: GMYLVKUGJMYTFB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CC-115 is a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR) with IC50 values of 0.013 μM and 0.021 μM, respectively . It has potential antineoplastic activity .


Synthesis Analysis

The synthesis of CC-115 involves the combination of ethyl 2-(3,5- dibromopyrazin-2-ylamino)acetate, propan-2-amine, N,N-diisopropylethylamine, and dimethylsulfoxide in a sealed tube with a stir bar and heated in an oil bath at 150 °C for 14 hours .


Chemical Reactions Analysis

CC-115 is a substrate of ATP-binding cassette G2 (ABCG2), a member of the ATP-binding cassette transporter superfamily . ABCG2 overexpression significantly increases resistance to CC-115 . Inhibiting ABCG2 function, using small-molecule inhibitors, sensitizes cancer cells to CC-115 .


Physical And Chemical Properties Analysis

CC-115 has a molecular weight of 336.35 . It is a crystalline solid .

科学研究应用

Treatment of Metastatic Castration-Resistant Prostate Cancer (mCRPC)

CC-115 has shown promising antitumor activity when combined with androgen receptor (AR) inhibition in pre-clinical models . A Phase 1b multicentre trial evaluated enzalutamide with escalating doses of CC-115 in AR inhibitor-naive mCRPC patients . The combination of enzalutamide and CC-115 was well tolerated .

Inhibition of DNA-PK Mediated Non-Homologous End Joining (NHEJ)

CC-115 inhibits auto-phosphorylation of the catalytic subunit of DNA-PK (DNA-PKcs) at the S2056 site . This leads to the blockade of DNA-PK-mediated non-homologous end joining (NHEJ), a critical pathway for DNA repair .

Reduction of ATM Phosphorylation

CC-115 indirectly reduces the phosphorylation of ataxia-telangiectasia mutated kinase (ATM) at S1981 and its substrates . This suggests that CC-115 may have a role in regulating ATM activity, which is crucial for the cellular response to DNA damage .

Inhibition of mTOR Signaling

CC-115 is a dual inhibitor of the mechanistic target of rapamycin (mTOR) kinase . mTOR is a central regulator of cell growth and proliferation, and its dysregulation is implicated in various cancers .

Inhibition of DNA-PK

CC-115 is also a dual inhibitor of DNA-dependent protein kinase (DNA-PK) that is essential for the repair of DNA-double strand breaks (DSB) . This suggests that CC-115 may have potential in treating cancers with defective DSB repair mechanisms .

Selective Inhibition of ATM-Deficient Cell Growth

CC-115 inhibits colony formation of ATM-deficient cells more potently than ATM-proficient cells . This indicates that inhibition of DNA-PK is synthetically lethal with the loss of functional ATM . Therefore, CC-115 could be particularly effective in treating cancers with ATM deficiency .

作用机制

Target of Action

CC-115 is a dual inhibitor that primarily targets two key proteins: the mammalian target of rapamycin (mTOR) kinase and DNA-dependent protein kinase (DNA-PK) . These proteins play crucial roles in cellular processes such as cell growth, proliferation, and DNA repair .

Mode of Action

CC-115 binds to and inhibits the activity of both mTOR and DNA-PK . By inhibiting mTOR, CC-115 blocks both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) signaling . This leads to a reduction in cellular proliferation of cancer cells expressing mTOR .

On the other hand, by inhibiting DNA-PK, CC-115 blocks the DNA damage repair pathways . This leads to a blockade of DNA-PK-mediated non-homologous end joining (NHEJ), a key process in DNA repair . CC-115 also indirectly reduces the phosphorylation of ataxia-telangiectasia mutated kinase (ATM) and its substrates, as well as homologous recombination (HR) .

Biochemical Pathways

The inhibition of mTOR and DNA-PK by CC-115 affects several biochemical pathways. The mTOR pathway, which is involved in cell growth and proliferation, is strongly inhibited by CC-115 . Additionally, DNA repair pathways, including NHEJ and HR, are also affected . This dual inhibition leads to potent anti-tumor activity against a large panel of hematopoietic and solid cancer cell lines .

Pharmacokinetics

The pharmacokinetics of CC-115 are currently being studied in clinical trials .

Result of Action

The result of CC-115’s action at the molecular and cellular level is a reduction in cellular proliferation and an increase in cell death . This is due to the inhibition of mTOR signaling and DNA repair pathways . In addition, CC-115 has been shown to induce apoptosis in a subset of cancer lines .

Action Environment

Environmental factors such as the expression of ATP-binding cassette transporters, including ABCB1 and ABCG2, may affect the outcome of CC-115 treatment . These transporters contribute to drug resistance, and their expression could potentially affect the efficacy and stability of CC-115 . Furthermore, the combination of CC-115 with other treatments, such as androgen receptor (AR) inhibition or chemotherapy, can influence its action and efficacy .

安全和危害

CC-115 is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

未来方向

CC-115 is currently being studied in phase I/II clinical trials . It has shown potent anti-tumor activity against a large panel of hematopoietic and solid cancer cell lines . Based on the data, CC-115 treatment could be a promising approach for patients with metastatic melanoma, particularly in combination with radiotherapy .

属性

IUPAC Name

5-ethyl-3-[2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridin-3-yl]-7,8-dihydropyrazino[2,3-b]pyrazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O/c1-3-24-13(25)7-18-15-16(24)22-12(6-17-15)10-4-5-11(21-9(10)2)14-19-8-20-23-14/h4-6,8H,3,7H2,1-2H3,(H,17,18)(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYLVKUGJMYTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CNC2=NC=C(N=C21)C3=C(N=C(C=C3)C4=NC=NN4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cc-115

CAS RN

1228013-15-7
Record name CC-115
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228013157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CC-115
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12740
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CC-115
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FII75TFH5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。